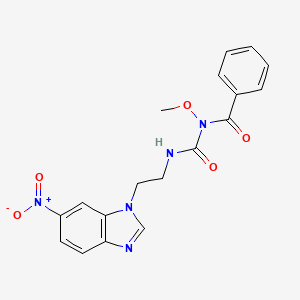
Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a nitro group at the 6th position of the benzimidazole ring, a methoxy group at the para position of the benzamide, and an ethylamino carbonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)- typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the construction of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Methoxylation: The benzamide moiety is introduced by reacting the nitrated benzimidazole with p-methoxybenzoyl chloride in the presence of a base such as pyridine.
Coupling: Finally, the ethylamino carbonyl linkage is formed by coupling the intermediate with ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-: undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions.
Coupling Reactions: The ethylamino carbonyl linkage can participate in coupling reactions with various electrophiles to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and various electrophiles.
Scientific Research Applications
Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-: can be compared with other benzimidazole derivatives such as:
2-Nitrobenzamide: Similar in structure but lacks the methoxy and ethylamino carbonyl groups.
6-Nitrobenzimidazole: Contains the nitro group but lacks the benzamide and ethylamino carbonyl moieties.
p-Methoxybenzamide: Contains the methoxy group but lacks the benzimidazole and nitro groups.
The uniqueness of Benzamide, p-methoxy-N-(((2-(6-nitro-1H-benzimidazol-1-yl)ethyl)amino)carbonyl)- lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
66485-89-0 |
|---|---|
Molecular Formula |
C18H17N5O5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-methoxy-N-[2-(6-nitrobenzimidazol-1-yl)ethylcarbamoyl]benzamide |
InChI |
InChI=1S/C18H17N5O5/c1-28-22(17(24)13-5-3-2-4-6-13)18(25)19-9-10-21-12-20-15-8-7-14(23(26)27)11-16(15)21/h2-8,11-12H,9-10H2,1H3,(H,19,25) |
InChI Key |
GTZVTJWCVDNGAT-UHFFFAOYSA-N |
Canonical SMILES |
CON(C(=O)C1=CC=CC=C1)C(=O)NCCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



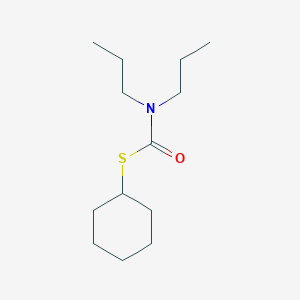
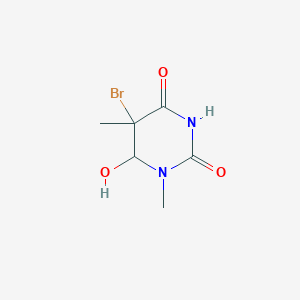
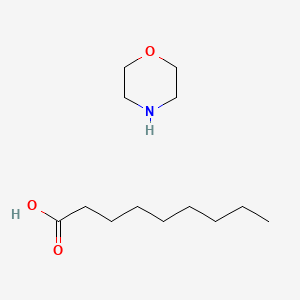
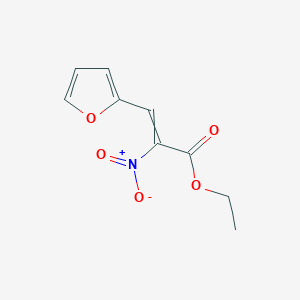
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
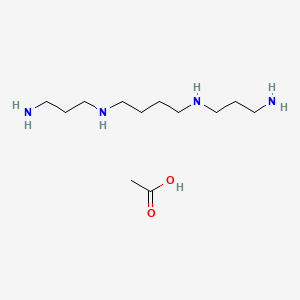
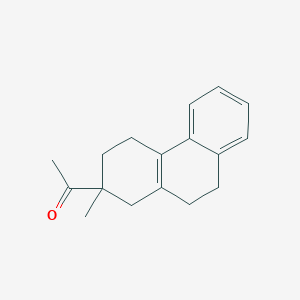
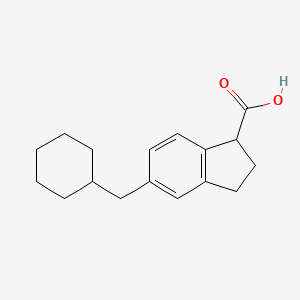
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
